Phosphonic acid, (9H-carbazol-9-ylmethyl)-
Description
Significance of Carbazole (B46965) Moiety in Functional Materials Research
The carbazole moiety is a cornerstone in the field of organic electronics due to its unique combination of properties. mdpi.com It is a nitrogen-containing heterocyclic aromatic compound that is well-regarded for its excellent hole-transporting capabilities, high thermal and electrochemical stability, and significant photoluminescence quantum yield. mdpi.com These characteristics make carbazole and its derivatives highly attractive for a wide range of optoelectronic applications. mdpi.comoldcitypublishing.com
The versatility of the carbazole structure allows for easy functionalization at various positions, enabling chemists to fine-tune its electronic and optical properties. mdpi.comresearchgate.net By adding different functional groups, researchers can alter characteristics like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in devices. researchgate.net This adaptability has led to the widespread use of carbazole-based materials as building blocks for organic semiconductors, hosts for phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs), and components in organic photovoltaics (OPVs) and perovskite solar cells. mdpi.comoldcitypublishing.comrsc.orgnbinno.com The integration of carbazole into donor-acceptor systems has been particularly successful, leading to materials with advanced charge-transfer characteristics. rsc.org
| Property of Carbazole Moiety | Significance in Functional Materials |
| Hole Transport | Efficiently moves positive charges, crucial for OLEDs and solar cells. mdpi.com |
| Thermal & Chemical Stability | Ensures device longevity and operational stability. mdpi.com |
| High Photoluminescence | Enables use as efficient light-emitting materials. mdpi.com |
| Tunable Electronic Structure | Allows for precise energy level engineering for specific applications. mdpi.comresearchgate.net |
Role of Phosphonic Acid Group in Interfacial Chemistry and Material Science
The phosphonic acid group [-PO(OH)₂] is a powerful functional group for surface modification, particularly on metal oxides, which are ubiquitous in modern electronics as transparent conductive oxides (e.g., indium tin oxide, ITO) or charge transport layers (e.g., zinc oxide, ZnO). mdpi.comnih.gov Its primary role is to act as a robust anchoring group, forming strong, stable bonds with these oxide surfaces. nih.govresearchgate.net This interaction, which can involve the formation of covalent M-O-P bonds through condensation reactions, allows phosphonic acid-terminated molecules to form dense, well-ordered self-assembled monolayers (SAMs). researchgate.netunimi.it
These SAMs are critical in materials science for several reasons. Firstly, they provide a method to precisely control the surface energy and wettability of a substrate. mdpi.com Secondly, and more importantly for electronics, they can systematically modify the work function of the electrode surface. acs.orgosti.gov The dipole moment of the molecules in the SAM creates an electric field at the surface, which can either increase or decrease the energy barrier for charge injection into the adjacent semiconductor layer. researchgate.net This interfacial engineering is crucial for enhancing device efficiency and performance. rsc.org Compared to other common anchoring groups like thiols or carboxylic acids, phosphonic acids often form more thermally and hydrolytically stable monolayers on oxide surfaces, making them superior for creating durable and reliable devices. ktu.edu
| Function of Phosphonic Acid Group | Impact on Material/Device Properties |
| Strong Surface Binding | Forms stable, covalent-like bonds to metal oxides (e.g., ITO, ZnO). mdpi.comresearchgate.net |
| Self-Assembled Monolayer (SAM) Formation | Creates highly ordered molecular layers for precise interface control. unimi.itrsc.org |
| Work Function Modification | Tunes the energy levels of electrodes to improve charge injection/extraction. acs.orgresearchgate.net |
| Enhanced Stability | Offers greater thermal and hydrolytic stability compared to other linkers. ktu.edu |
Overview of Research Trajectories for Carbazole-Phosphonic Acid Conjugates
Research into molecules that conjugate the carbazole and phosphonic acid functionalities is driven by the goal of creating superior hole-selective interlayers for optoelectronic devices. researchgate.net Compounds like 2PACz have become benchmark materials in this area, demonstrating significant improvements in the performance of perovskite solar cells (PSCs), OPVs, and OLEDs. ktu.eduktu.edu
The primary research trajectory focuses on using these molecules to form SAMs on transparent conductive oxides like ITO. researchgate.net The carbazole unit provides the necessary electronic properties for efficient hole extraction or injection, while the phosphonic acid group ensures the formation of a uniform, stable monolayer that favorably modifies the electrode's work function. researchgate.netktu.edu This approach simplifies device architecture by replacing thicker, often solution-processed polymer layers with a single, molecule-thick layer, which is also cost-effective due to minimal material consumption. ktu.edu
Recent studies have explored several key areas:
Structural Modification: Synthesizing new carbazole-phosphonic acid derivatives with different substituents on the carbazole ring (e.g., methoxy (B1213986) groups in MeO-2PACz) to fine-tune the HOMO energy levels and dipole moments, thereby optimizing the interfacial energy alignment. researchgate.netktu.edu
Device Application: Demonstrating the effectiveness of these SAMs in a variety of high-performance devices. For example, 2PACz has been shown to enhance the efficiency and stability of blue perovskite LEDs by improving the interface between the hole transport layer and the perovskite emissive layer. acs.orgfigshare.com
Understanding Interfacial Dynamics: Investigating how these molecules self-organize at buried interfaces and interact with adjacent layers. Studies have shown that molecules like 2PACz can migrate to a specific interface during film formation, driven by strong interactions between the carbazole units, leading to a more stabilized and electronically favorable junction. acs.orgfigshare.com
The overarching goal of this research is to develop a library of carbazole-phosphonic acid molecules that provide simple, robust, and highly effective solutions for interfacial engineering, pushing the efficiency and stability of next-generation optoelectronics. ktu.eduktu.edu
Structure
3D Structure
Properties
IUPAC Name |
carbazol-9-ylmethylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12NO3P/c15-18(16,17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8H,9H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFXKEFXKYBGNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738427 | |
| Record name | [(9H-Carbazol-9-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797763-19-0 | |
| Record name | [(9H-Carbazol-9-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Phosphonic Acid, 9h Carbazol 9 Ylmethyl and Its Derivatives
Established Synthetic Routes for the Core Structure
The construction of the fundamental (9H-carbazol-9-ylmethyl)phosphonic acid framework is typically achieved through a multi-step process. The initial and most critical steps involve the formation of the N-C bond at the carbazole (B46965) nitrogen and the subsequent creation of the C-P bond to introduce the phosphonate (B1237965) group.
Nucleophilic Substitution Approaches
A foundational step in the synthesis of these compounds is the N-alkylation of the carbazole ring. This is a classic nucleophilic substitution reaction where the deprotonated carbazole nitrogen acts as a nucleophile, attacking an alkyl halide electrophile. For the parent compound, this involves reacting carbazole with a halomethyl species, but more commonly, a haloalkyl group is attached to serve as a handle for the subsequent phosphonylation step.
The general procedure involves deprotonating 9H-carbazole with a suitable base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). The resulting carbazolide anion then attacks an electrophile like 1,2-dibromoethane (B42909) or 1,4-dibromobutane. This reaction yields an N-(bromoalkyl)carbazole intermediate, which is the direct precursor for the introduction of the phosphonic acid group. The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can facilitate this reaction when using aqueous bases. ktu.edu
Arbuzov Reaction-Based Protocols
The Michaelis-Arbuzov reaction is the most prevalent and robust method for forming the crucial carbon-phosphorus bond in these syntheses. researchgate.net This reaction involves the treatment of an alkyl halide with a trialkyl phosphite (B83602), such as triethyl phosphite. The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom on the electrophilic carbon of the alkyl halide. This forms a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide anion to yield the stable dialkyl phosphonate.
In a typical synthesis of a carbazole-based phosphonic acid, the N-(bromoalkyl)carbazole intermediate, prepared via nucleophilic substitution, is heated in an excess of triethyl phosphite. researchgate.net The reaction is often conducted at high temperatures (e.g., 160 °C) for several hours. researchgate.net The excess triethyl phosphite can be removed under vacuum, yielding the diethyl (carbazolylalkyl)phosphonate ester. researchgate.net The final step to obtain the target phosphonic acid is the hydrolysis of the diethyl ester, commonly achieved by treatment with bromotrimethylsilane (B50905) (TMSBr) followed by methanol (B129727) and water. ktu.edu
Table 1: Example of Arbuzov Reaction for a Carbazole Derivative
| Reactant | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| (2-(9H-carbazol-9-yl)-1-bromo-ethane | Triethyl phosphite | 160 °C, 20 hours, under N₂ | Diethyl [2-(9H-carbazol-9-yl)ethyl]phosphonate | 100% | researchgate.net |
Functionalization Strategies for Carbazole Core Modifications
The versatility of the (9H-carbazol-9-ylmethyl)phosphonic acid structure lies in the ability to modify both the carbazole ring and the linker connecting it to the phosphonic acid group. These modifications are crucial for fine-tuning the electronic and physical properties of the final molecule.
Introduction of Substituents (e.g., Methoxy (B1213986), Methyl, Halogen) on the Carbazole Ring
Substituents can be introduced onto the carbazole core to modulate its properties. This is generally achieved by starting with a pre-functionalized carbazole derivative. A wide array of substituted carbazole-based phosphonic acids have been synthesized using the established alkylation and Arbuzov reaction sequence.
Halogenation: Commercially available halogenated carbazoles (e.g., 3,6-difluoro-, 3,6-dichloro-, 3,6-dibromo-, 2,7-dibromo-, and 1,3,6,8-tetrabromo-9H-carbazole) serve as common starting materials. ktu.edu These compounds undergo the same synthetic pathway—N-alkylation followed by the Arbuzov reaction and hydrolysis—to yield the corresponding halogenated phosphonic acid derivatives. ktu.edu
Alkylation: The synthesis of molecules like [2-(3,6-di-tert-butyl-9H-carbazol-9-yl)ethyl]phosphonic acid demonstrates the incorporation of bulky alkyl groups. researchgate.net
Alkoxylation: Methoxy groups have also been introduced. For instance, 2,7-dimethoxy-9H-carbazole can be halogenated and then taken through the three-step sequence to produce derivatives bearing both methoxy and halogen substituents. ktu.edu
The general synthetic scheme for these derivatives remains consistent, highlighting the robustness of the N-alkylation and Arbuzov reaction pathway. ktu.edu
Table 2: Synthesis of Substituted Carbazole Phosphonic Acids
| Starting Material | Key Steps | Final Product Type | Reference |
|---|---|---|---|
| 3,6-Difluoro-9H-carbazole | N-alkylation, Arbuzov reaction, Hydrolysis | 3,6-Difluoro carbazole phosphonic acid | ktu.edu |
| 2,7-Dibromo-9H-carbazole | N-alkylation, Arbuzov reaction, Hydrolysis | 2,7-Dibromo carbazole phosphonic acid | ktu.edu |
| 2,7-Dimethoxy-9H-carbazole | Halogenation, N-alkylation, Arbuzov reaction, Hydrolysis | Halogen- and Methoxy-substituted carbazole phosphonic acid | ktu.edu |
Variation of Linker Length and Connectivity between Carbazole and Phosphonic Acid Moieties
The length and nature of the aliphatic chain linking the carbazole nitrogen to the phosphonic acid group can be systematically varied. This is accomplished by choosing a different dihaloalkane in the initial N-alkylation step.
Ethyl Linker: Using 1,2-dibromoethane as the alkylating agent results in a two-carbon linker, yielding [2-(9H-carbazol-9-yl)ethyl]phosphonic acid. ktu.eduresearchgate.net
Propyl Linker: The existence of [3-(9H-carbazol-9-yl)propyl]phosphonic acid suggests the use of a three-carbon dihaloalkane like 1,3-dibromopropane (B121459) in its synthesis. nih.gov
Butyl Linker: A four-carbon linker is introduced by using 1,4-dibromobutane, leading to the corresponding (carbazol-9-yl)butylphosphonic acid derivatives. ktu.edu
This strategy allows for precise control over the distance and spatial orientation of the phosphonic acid anchoring group relative to the carbazole core. Additionally, alternative connectivity has been explored, where the phosphonic acid group is attached to a different position on the carbazole ring (e.g., C3 or C2) rather than via the nitrogen atom, creating rod-shaped rather than T-shaped molecules. ktu.edunih.gov
Advanced Synthetic Techniques
While the nucleophilic substitution/Arbuzov reaction sequence is the workhorse for these syntheses, more advanced methods are being employed to create more complex and novel derivatives.
One such method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction has been used to synthesize complex phosphonate derivatives containing a 1,2,3-triazole moiety. In one example, 9-(prop-2-yn-1-yl)-9H-carbazole was reacted with an α-azido diethyl amino methylphosphonate (B1257008) via a highly regioselective 1,3-dipolar cycloaddition. semanticscholar.org This reaction, carried out in a water/ethanol mixture with a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalyst system, efficiently links the carbazole-containing alkyne to the phosphonate-containing azide (B81097), yielding a complex triazole-bridged molecule in high yield. semanticscholar.org
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, represent a modern alternative to the thermal Michaelis-Arbuzov reaction for forming C-P bonds, potentially offering milder reaction conditions and broader substrate scope. rsc.org Similarly, palladium catalysis is instrumental in synthesizing the N-aryl carbazole precursors themselves, for instance, through Buchwald-Hartwig amination, which could then be functionalized with phosphonic acid groups. researchgate.netorganic-chemistry.org
"Click Chemistry" Applications in Conjugate Synthesis
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and efficient method for synthesizing complex molecular architectures. researchgate.net This high-yield, regioselective reaction is instrumental in linking different molecular fragments, and it has been successfully applied to create derivatives of (9H-carbazol-9-ylmethyl)phosphonic acid.
A notable example is the synthesis of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate. semanticscholar.org This compound was synthesized with a 90% yield through a 1,3-dipolar cycloaddition reaction. The key precursors for this reaction were 9-(prop-2-yn-1-yl)-9H-carbazole, which contains the necessary alkyne group, and an α-azido diethyl amino methylphosphonate, which serves as the azide component. semanticscholar.org The reaction's success hinges on the use of a catalytic system comprising copper sulfate pentahydrate and sodium ascorbate, which generates the active Cu(I) catalyst in situ. semanticscholar.org This "click" reaction proceeds with high regioselectivity, exclusively forming the 1,4-regioisomer. semanticscholar.org The use of a benign water/ethanol solvent mixture highlights the reaction's adaptability to greener chemical principles. semanticscholar.orgmdpi.com
Table 1: Example of "Click Chemistry" Synthesis of a Carbazolylmethylphosphonate Derivative
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product | Yield | Reference |
| 9-(prop-2-yn-1-yl)-9H-carbazole | α-azido diethyl amino methylphosphonate | Copper sulfate pentahydrate / Sodium ascorbate | Water/Ethanol (50/50) | Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate | 90% | semanticscholar.org |
Catalytic Methodologies in Phosphonate Synthesis
While the standard Michaelis-Arbuzov reaction between an alkyl halide and a trialkyl phosphite is a cornerstone of phosphonate synthesis, catalytic methods have expanded the scope and efficiency of creating carbon-phosphorus bonds. ktu.edu The introduction of metal catalysts, such as palladium, nickel, or copper, allows for the phosphonylation of compounds that are typically unreactive under thermal conditions, including aryl halides. ktu.edu
For instance, nickel(II) catalysts have been effectively used in phosphonylation reactions. A demonstrated example involves the reaction of 1,3,5-tribromobenzene (B165230) with triisopropyl phosphite in the presence of nickel(II) bromide, which resulted in a fully phosphonylated product in an 82% yield. ktu.edu This illustrates how catalytic systems can be crucial for constructing phosphonate derivatives from aromatic halides, a strategy applicable to the synthesis of various carbazole-based structures. ktu.edu
In addition to C-P bond formation, copper catalysis is integral to the "click chemistry" applications discussed previously. The use of copper nanoparticles supported on activated carbon represents a modern, heterogeneous catalytic approach for the azide-alkyne cycloaddition, enabling reactions to be carried out in water with very low catalyst loading, which aligns with the principles of green chemistry. mdpi.com
Purification and Isolation Procedures in Academic Synthesis
The successful synthesis of Phosphonic acid, (9H-carbazol-9-ylmethyl)- and its derivatives relies on effective purification and isolation techniques to obtain materials of high purity. The specific methods employed depend on the physical properties of the intermediates and the final product.
Following the synthesis of phosphonate esters, such as the triazole derivative mentioned above, column chromatography is a commonly used purification method. semanticscholar.org In this technique, the crude product is passed through a stationary phase, typically silica (B1680970) gel, using a solvent system like ethyl acetate/hexane to separate the desired compound from unreacted starting materials and byproducts. semanticscholar.org
For intermediates like diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate, purification can sometimes be simplified by removing the excess volatile reagents, such as triethyl phosphite, under vacuum at an elevated temperature. researchgate.net In many cases, the resulting intermediate is of sufficient purity to be carried forward to the next step without further purification. researchgate.net
The isolation of the final phosphonic acid product often involves precipitation. After the hydrolysis of the phosphonate ester, the phosphonic acid can be isolated as a solid. For example, [2-(9H-carbazol-9-yl)ethyl]phosphonic acid was obtained as a white solid by adding water to a methanol solution of the compound, followed by concentration under reduced pressure to induce precipitation. researchgate.net Standard workup procedures, including washing with water, extraction with organic solvents like methylene (B1212753) chloride, and drying over an anhydrous salt such as sodium sulfate, are also frequently employed to remove impurities. semanticscholar.org
Table 2: Summary of Purification and Isolation Techniques
| Technique | Purpose | Stage of Synthesis | Example Compound | Reference |
| Column Chromatography | Separation of product from byproducts | Post-synthesis of ester intermediate | Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate | semanticscholar.org |
| Vacuum Distillation | Removal of excess volatile reagents | Post-synthesis of ester intermediate | Diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate | researchgate.net |
| Precipitation | Isolation of the final solid product | Final product isolation | [2-(9H-carbazol-9-yl)ethyl]phosphonic acid | researchgate.net |
| Solvent Extraction | Removal of water-soluble impurities | Workup of intermediate or final product | General | semanticscholar.org |
Self Assembled Monolayers Sams Formation and Interfacial Engineering
Fundamental Mechanisms of SAM Adsorption on Inorganic Substrates
The formation of a stable and uniform monolayer is predicated on the robust anchoring of the molecule to the substrate. The phosphonic acid group is a key functional component that facilitates this strong attachment to various metal oxide surfaces. ktu.edursc.org
The phosphonic acid moiety is an excellent anchoring group for creating SAMs on metal oxide surfaces such as Indium Tin Oxide (ITO), nickel oxide (NiOx), and zirconia. rsc.orgresearchgate.netnih.gov This is due to its ability to form strong chemical bonds (chemisorption) with the surface. mdpi.com The binding mechanism involves a condensation reaction between the hydroxyl groups (P-OH) of the phosphonic acid and the hydroxyl groups present on the metal oxide surface. researchgate.net This interaction can result in the formation of one, two, or three binding sites (monodentate, bidentate, or tridentate coordination), leading to a strong and stable attachment of the molecule to the substrate. rsc.orgresearchgate.netresearchgate.net This robust covalent bonding is more stable compared to the bonds formed by thiol-based SAMs, making phosphonate-based SAMs desirable for applications requiring long-term stability. nih.gov
The process is often described as an acid-base catalyzed condensation, which proceeds in three steps:
Formation of hydrogen bonds between the phosphonic acid headgroup and the metal oxide surface. researchgate.net
An acid-base catalyzed condensation reaction between the P-OH and metal-OH groups, generating M-O-P bonds and water. researchgate.net
Formation of additional hydrogen bonds between the phosphoryl oxygen (P=O) and surface hydroxyl groups, which aids in the self-assembly process. researchgate.net
The interaction between the phosphonic acid group and the metal oxide surface can be described in terms of Lewis acid-base chemistry. Metal oxide surfaces, such as zirconia, possess hard Lewis acid sites (electron pair acceptors) that can interact strongly with hard Lewis bases (electron pair donors) like the phosphonate (B1237965) group. nih.gov This interaction is fundamental to the chemisorption process.
Upon formation of the SAM, an interfacial dipole is created, which can significantly alter the work function (WF) of the substrate. mdpi.comnih.gov The magnitude and direction of this dipole moment are influenced by the molecular structure, including substituents on the carbazole (B46965) core. nih.govresearchgate.net For instance, introducing methoxy (B1213986) or methylthio substituents can generate a favorable dipole moment. nih.govresearchgate.net A larger molecular dipole moment leads to a greater change in the work function, which can facilitate more efficient charge extraction at the interface. mdpi.comnih.govnankai.edu.cn Research has shown that molecules with larger dipole moments exhibit higher adsorption energies on ITO, leading to more stable and effective interfaces. nih.govnankai.edu.cn
Control of SAM Properties and Surface Coverage
The spatial arrangement of molecules within the SAM is critical for its function. The molecular structure dictates the packing density and orientation of the carbazole units. For example, the length of the spacer or linker between the carbazole and the phosphonic acid can affect the molecular area and tilt of the molecules in the monolayer. researchgate.net
The shape of the molecule is also a key factor. A typical (9H-carbazol-9-ylmethyl)phosphonic acid derivative, where the linker is attached to the nitrogen atom, has a "T-shape". ktu.edu Alternative designs, such as a "rod-type" shape where the carbazole, linker, and anchoring group are co-linear, have been proposed to achieve denser packing and minimize voids between molecules. ktu.edu Furthermore, introducing bulky or contorted structures, such as phenyl groups on the carbazole core, can reduce intermolecular π–π stacking, which can surprisingly lead to more uniform self-assembly. diva-portal.org Asymmetric modifications to the carbazole core have also been shown to be an effective strategy for finely regulating the SAM's properties. nih.gov
The table below summarizes the impact of different structural modifications on SAM properties.
| Structural Modification | Molecule Example | Effect on SAM Property | Reference(s) |
| Substituents on Carbazole | ((2,7-dimethoxy-9H-carbazol-9-yl) methyl) phosphonic acid | Creates a favorable dipole moment. | nih.gov |
| [2-(3, 6-dibromo-9H-carbazol-9-yl) ethyl] phosphonic acid | Enhances device efficiency compared to unsubstituted version. | rsc.org | |
| tert-butyl substituents | Increases hydrophobicity. | ktu.edu | |
| Molecular Shape/Linker | "Rod-type" vs. "T-shape" | Proposed to lead to denser packing and fewer voids. | ktu.edu |
| Phenyl groups on carbazole | Reduces π–π interactions, promoting uniform assembly. | diva-portal.org | |
| Core Structure | Asymmetric carbazole core | Allows for fine regulation of energy levels and dipole moment. | nih.gov |
A significant challenge with carbazole-based SAMs is their inherent nonpolar (hydrophobic) surface, which leads to poor wettability for the polar precursor solutions often used in device fabrication, such as perovskite inks. mdpi.comdiva-portal.org This mismatch in surface energy can prevent the formation of a uniform, high-quality overlying layer, resulting in defects and poor device performance. diva-portal.org
Several strategies have been developed to address this issue by modulating the surface energy of the SAM. One effective method is to increase the polarity of the surface. This has been achieved by creating a self-assembled bilayer where a second layer, containing hydrophilic groups like ammonium (B1175870) iodide, is deposited on top of the initial carbazole phosphonic acid SAM. diva-portal.org Another approach involves inserting polar oxygen atoms into the alkyl linker of the phosphonic acid molecule to intrinsically increase its surface energy. researchgate.net
The table below shows contact angle measurements, a common indicator of wettability (a lower contact angle signifies better wettability), for different surfaces.
| Surface | Modification | Contact Angle with Perovskite Solution (°) | Effect | Reference(s) |
| ITO | Me-4PACz SAM | High (poor wettability) | Hinders uniform film formation | ktu.edu |
| ITO | Me-4PACz + 6dPA (Co-SAM) | Lower (improved wettability) | Enables uniform film formation | ktu.eduacs.org |
| ITO | Br-2PACz SAM | High (poor wettability) | Leads to inconsistent device performance | diva-portal.org |
| ITO | Br-2PACz / 4CzNH3I (Bilayer) | Lower (improved wettability) | Solves wettability problem, enhances reproducibility | diva-portal.org |
Co-Assembled Monolayer (Co-SAM) Strategies for Enhanced Interfacial Control
To overcome the limitations of single-component SAMs, such as poor wettability or incomplete surface coverage, co-assembled monolayers (Co-SAMs) have been developed. This strategy involves using a mixture of two or more different molecules during the SAM formation process. nih.gov
Another co-assembly strategy involves pairing a substituted carbazole phosphonic acid with an alkyl ammonium-containing SAM. nih.gov This approach not only optimizes surface functionalization but also improves the interaction with the overlying perovskite layer, suppressing recombination at the interface and boosting device efficiency and stability. nih.gov
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| 2PACz | [2-(9H-carbazol-9-yl)ethyl]phosphonic acid |
| Br-2PACz | [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid |
| Me-4PACz | [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid |
| DC-PA | ((2,7-dimethoxy-9H-carbazol-9-yl) methyl) phosphonic acid |
| 6dPA | 1,6-hexylenediphosphonic acid |
| 4NH3CzI | Carbazole alkylammonium iodide derivative |
| Ph-2PACz | (2-(3,6-diphenyl-9H-carbazol-9-yl)ethyl)phosphonic acid |
| MeO-2PACz | [2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid |
| V1036 | (2-{3,6-bis[bis(4-methoxyphenyl)amino]-9H-carbazol-9-yl}ethyl)phosphonic acid |
| ITO | Indium Tin Oxide |
Synergistic Effects of Mixed SAM Components
The strategy of employing mixed self-assembled monolayers (M-SAMs) or co-assembled monolayers (co-SAMs) has emerged as a powerful method to achieve superior interface properties compared to single-component SAMs. nih.govnih.gov This approach leverages the complementary functionalities of different molecules to create a more robust and efficient interfacial layer.
A notable example involves mixing two different self-assembled molecules with distinct functional groups, such as a phosphonic acid (-H₂PO₃) and a carboxylic acid (-COOH). nih.govmdpi.com The phosphonic acid group provides strong anchoring to the metal oxide substrate, while the carboxylic acid group can offer faster carrier transport. nih.gov This synergistic relationship improves both the stability and charge transfer capability of the interface. mdpi.com Furthermore, when these molecules also contain amine groups (-NH₂), they can effectively interact with and passivate uncoordinated Pb²⁺ defects in overlying perovskite films, enhancing film quality and device performance. nih.govmdpi.com
In a more targeted approach, a carbazole-based phosphonic acid, ((2,7-dimethoxy-9H-carbazol-9-yl) methyl) phosphonic acid (DC-PA), was co-assembled with an alkyl ammonium-containing SAM. nih.gov This co-SAM strategy was developed to gain better control over the molecular functionality and growth of the monolayer. The combination led to optimized surface functionalization and interaction with the perovskite layer, achieving a champion PCE of 23.59% and significantly improved device stability. nih.gov This demonstrates the profound advantage of using co-SAMs to fine-tune interfacial properties for high-performance PSCs. nih.gov
Table 1: Performance of Perovskite Solar Cells with Single vs. Mixed SAMs
Note: N/A indicates data not available in the cited sources. Data for the Co-SAM and M-SAM systems are from different studies and device architectures. nih.govmdpi.commdpi.com
Defect Passivation and Interface Optimization via Co-SAMs
A primary function of SAMs at the hole-selective contact is to passivate defects, which are a major source of efficiency loss in optoelectronic devices. rsc.org Co-SAM strategies are particularly effective for this purpose. By combining different molecules, it is possible to address multiple types of defects and optimize the interface for both charge extraction and long-term stability. nih.gov
For instance, a co-SAM approach was used to modify the buried interface in inverted PSCs by doping [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz) with a secondary molecule. researchgate.net While Me-4PACz is effective, its carbazole core alone cannot forcefully passivate all defects at the bottom of the perovskite film. The co-SAM strategy helps to overcome this limitation, leading to suppressed charge recombination at the interface. nih.govresearchgate.net
The mechanism of passivation involves the functional groups of the SAM molecules interacting with the device layers. The phosphonic acid head group strongly bonds to the metal oxide, creating a stable foundation. nih.gov The terminal groups of the SAM molecules, such as the carbazole moiety or the amine groups in mixed SAMs, can then interact with the perovskite layer. mdpi.comrsc.org These interactions can passivate surface defects (e.g., uncoordinated lead ions), reduce trap states, and enhance carrier lifetimes, which is crucial for improving both efficiency and stability. mdpi.comnih.gov The use of co-assembled monolayers allows for a more comprehensive passivation effect, leading to superior device performance. nih.gov
Advanced Deposition Techniques for Uniform SAM Formation
The method used to deposit the SAM is critical for achieving a uniform, high-density monolayer, which directly impacts device performance. While solution-based methods are common, advancements are being made to improve consistency and enable large-scale production.
Spin-Coating and Dip-Coating Methods
Spin-coating and dip-coating are two prevalent solution-based techniques for depositing carbazole phosphonic acid SAMs. ktu.eduresearchgate.net Spin-coating involves dispensing a dilute solution of the SAM material onto a substrate and spinning it at high speed to create a thin film. ktu.edu
Dip-coating, conversely, involves immersing the substrate in the SAM solution for a specific duration and then withdrawing it at a controlled speed. researchgate.netsurfacesciencewestern.com Recent studies have shown that for SAM deposition in p-i-n structured PSCs, dip-coating can offer significant advantages over the more conventional spin-coating method. researchgate.net It was found that dip-coating can produce a more uniform and densely packed SAM compared to spin-coating. researchgate.net This improved film quality enhances charge extraction and reduces interfacial defects. Consequently, PSCs fabricated with a dip-coated SAM of a 2PACz derivative demonstrated a higher power conversion efficiency of 23.5%. researchgate.net The contact angle of the perovskite precursor solution was also lower on the dip-coated SAM (34.5°) compared to the spin-coated one, indicating better wettability, which is beneficial for the subsequent deposition of a high-quality perovskite film. researchgate.net
Table 2: Comparison of Deposition Techniques for SAM Formation
Note: PCE of 17.3% for spray-coating refers to the perovskite active layer, demonstrating the viability of the technique for device fabrication. nrel.govresearchgate.net Data for spin- and dip-coating are based on comparative studies of SAMs. researchgate.net
Scalable Deposition Approaches (e.g., Spray-Coating)
For the commercialization of technologies that utilize these SAMs, such as large-area perovskite solar modules, scalable deposition methods are essential. Spray-coating is a promising low-cost technique that is compatible with high-throughput, roll-to-roll manufacturing processes. nrel.govresearchgate.net This method involves atomizing a solution containing the material into fine droplets and spraying them onto the substrate to form a film.
While much of the research on spray-coating has focused on the perovskite active layer, the principles are directly applicable to the deposition of underlying SAMs. nrel.gov By optimizing spraying conditions—such as nozzle type, solution concentration, substrate temperature, and flow rate—it is possible to achieve uniform thin films over large areas. The successful fabrication of complete perovskite solar cell devices with spray-coated active layers, achieving PCEs over 17%, underscores the potential of this technique for all solution-processable layers in the device stack, including the crucial SAM interface. nrel.govresearchgate.net Adopting scalable methods like spray-coating for the deposition of (9H-carbazol-9-ylmethyl)phosphonic acid and its derivatives is a critical step toward the industrial production of high-performance optoelectronic devices.
Advanced Optoelectronic and Materials Science Applications
Role as Hole-Transporting Layers (HTLs) in Perovskite Solar Cells (PSCs)
In the field of photovoltaics, particularly perovskite solar cells (PSCs), derivatives of (9H-carbazol-9-ylmethyl)phosphonic acid have become a cornerstone for developing high-efficiency and stable devices. They are integral components of the hole-transporting layer (HTL), which is critical for extracting and transporting photogenerated positive charge carriers (holes) from the perovskite absorber layer to the anode.
Carbazole-based phosphonic acids function as hole-selective layers by forming an ultrathin, self-assembled monolayer at the interface between the perovskite and the transparent conductive electrode, typically indium tin oxide (ITO). researchgate.netktu.edu The mechanism is twofold:
Anchoring and Surface Modification : The phosphonic acid group acts as an effective anchor, forming strong bonds with the metal oxide surface of the transparent electrode. researchgate.netktu.edu This creates a dense, uniform, and conformal layer that passivates surface defects and modifies the work function of the electrode. researchgate.netresearchgate.net This work function tuning is crucial for creating a favorable energy level alignment, which reduces the energy barrier for hole extraction from the perovskite's highest occupied molecular orbital (HOMO). researchgate.net
The integration of these carbazole-based SAMs as HTLs has had a profound impact on the power conversion efficiency (PCE) and long-term stability of inverted p-i-n architecture PSCs. elsevierpure.comdntb.gov.ua In this configuration, the SAM-based HTL is deposited first, followed by the intrinsic perovskite layer (i) and the n-type electron transport layer (n).
Research has consistently shown that devices incorporating these HTLs exhibit significantly enhanced performance. The improved interface quality reduces non-radiative recombination, a major loss mechanism in PSCs, leading to higher open-circuit voltages (Voc). nih.gov Furthermore, the hydrophobic nature of the carbazole (B46965) units helps to protect the moisture-sensitive perovskite layer from degradation, thereby enhancing the operational and environmental stability of the solar cells. nih.govecnu.edu.cn The use of phosphonic acid ammonium (B1175870) additives has been shown to crosslink neighboring perovskite grains, which enhances moisture resistance and boosts photovoltaic performance from 8.8% to 16.7% in one study. nih.gov
Table 1: Performance of Perovskite Solar Cells (p-i-n) Utilizing Carbazole Phosphonic Acid-Based HTLs
| Device Type | HTL Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Reference |
| Single-Junction PSC | Butylphosphonic acid 4-ammonium chloride | 16.7% | Not Specified | nih.gov |
| Wide Bandgap PSC | mHSL (blend of 36ICzC4PA and 36MeOCzC4PA) | 18.85% | 1.366 V | miragenews.com |
| Single-Junction NBG Cell | CPGCl-passivated FA0.7MA0.3Pb0.5Sn0.5I3 | 23.11% | Not Specified | nih.gov |
The versatility of (9H-carbazol-9-ylmethyl)phosphonic acid derivatives extends to more complex and next-generation photovoltaic architectures, such as all-perovskite tandem and mixed lead/tin (Pb-Sn) perovskite solar cells. nih.gov
In all-perovskite tandem solar cells, where a wide-bandgap perovskite top cell is stacked on a narrow-bandgap perovskite bottom cell, these SAMs are crucial for the performance of both sub-cells. nih.gov For instance, a derivative, [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz), has been used in tandem cells that achieved a certified PCE of 27.35% and a stabilized PCE of 28.20%. nih.gov Similarly, blending two different functionalized SAMs created a multi-functional hole-selective layer that enabled a tandem cell PCE of 24.73% (certified 24.19%). miragenews.com
Mixed Pb-Sn perovskites are of great interest for the bottom cell in tandem devices due to their narrower bandgaps, but they are prone to oxidation. nih.govnih.gov Carbazole-based SAMs have been successfully implemented as HTLs in these sensitive systems, replacing more acidic and hygroscopic materials. rug.nl They help to passivate defects at the buried interface and reduce leakage currents, contributing to higher device efficiency and stability. rug.nl Researchers have achieved a PCE of 30.22% in a perovskite-silicon tandem cell using a derivative, [2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid (MeO-2PACz), as the SAM-based HTL. pv-magazine.com
Applications in Organic Light-Emitting Diodes (OLEDs) and Quantum Dot Light-Emitting Diodes (QLEDs)
Beyond solar cells, carbazole phosphonic acids are valuable in light-emitting applications. In both OLEDs and QLEDs, efficient charge injection and transport are paramount for achieving high brightness and efficiency. These molecules are used as hole-injection or hole-transporting layers, modifying the anode to facilitate the smooth injection of holes into the emissive layer. ktu.eduktu.edu
The use of SAMs like [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz) can simultaneously reduce surface defects in the emissive layer and enhance hole injection from the anode. researchgate.net Studies have shown that halogenated carbazole-based SAMs can form denser and more uniform layers compared to traditional materials like PEDOT:PSS, resulting in OLEDs with superior performance. ktu.edu In QLEDs, these phosphonic acid-based interface modifiers have been shown to increase brightness and reduce efficiency roll-off at high current densities. researchgate.net
Surface Functionalization for Next-Generation Materials
The ability of phosphonic acids to strongly and reliably bind to metal oxide surfaces makes them ideal candidates for the surface functionalization of materials used in a wide range of next-generation electronics. nih.gov
Transparent conductive electrodes (TCEs), such as indium tin oxide (ITO) and zinc oxide, are fundamental components in many optoelectronic devices. researchgate.netnih.gov The performance of these devices is significantly influenced by the properties of the interface between the TCE and the active organic semiconductor layer. nih.gov
(9H-carbazol-9-ylmethyl)phosphonic acid and its derivatives are used to precisely engineer these inorganic-organic interfaces. researchgate.net By forming a SAM on the TCE surface, they can:
Tune the Work Function : The dipole moment of the SAM molecule alters the surface potential of the TCE, allowing for the tuning of its work function to better align with the energy levels of the adjacent semiconductor layer. researchgate.netresearchgate.net This optimization minimizes the charge injection barrier, leading to more efficient device operation.
Control Surface Energy : The SAM can change the wettability of the TCE surface, which influences the morphology and crystallinity of the subsequently deposited organic or perovskite films. researchgate.netnih.gov Improved film quality with fewer defects is critical for high-performance devices.
Passivate Surface Defects : The monolayer can passivate surface trap states on the metal oxide, reducing sites for charge recombination and improving carrier lifetime. researchgate.net
This surface functionalization approach provides a simple, cost-effective, and highly effective method for enhancing the performance and stability of PSCs, OLEDs, and other advanced electronic devices. ktu.edu
Table 2: List of Compounds Mentioned
| Abbreviation / Trivial Name | Full Chemical Name |
| Me-4PACz | [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid |
| 2PACz | [2-(9H-carbazol-9-yl)ethyl]phosphonic acid |
| MeO-2PACz | [2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid |
| I-2PACz | [2-(3,6-diiodo-9H-carbazol-9-yl)ethyl]phosphonic acid |
| 36ICzC4PA | (4-(3,6-diiodo-9H-carbazol-9-yl)butyl)phosphonic acid |
| 36MeOCzC4PA | (4-(3,6-dimethoxy-9H-carbazol-9-yl)butyl)phosphonic acid |
| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate |
| ITO | Indium tin oxide |
| FAPbI3 | Formamidinium lead iodide |
Development of Interface Layers in Electronic Devices
Carbazole-based phosphonic acids, particularly derivatives like [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (commonly known as 2PACz), have emerged as a superior class of materials for creating hole-transporting layers (HTLs) in various optoelectronic devices. ktu.edunih.gov These molecules can form ultrathin, uniform self-assembled monolayers (SAMs) on conductive metal oxide surfaces such as indium tin oxide (ITO). rsc.orgktu.edu The phosphonic acid group serves as a robust anchor to the oxide surface, while the carbazole units form a charge-conductive layer. rsc.orgktu.edu
This SAM-based approach offers several advantages over traditional polymer-based HTLs like PEDOT:PSS, including minimal parasitic absorption, reduced charge recombination at the interface, and improved device stability. rsc.orgrsc.orgresearchgate.net The use of these SAMs has led to significant improvements in the power conversion efficiency (PCE) and operational stability of perovskite solar cells (PSCs), organic solar cells (OSCs), and perovskite light-emitting diodes (PeLEDs). rsc.orgbohrium.comresearchgate.netacs.org
In perovskite solar cells, 2PACz and its brominated derivative, Br-2PACz, have been used as substitutes for PEDOT:PSS, resulting in record efficiencies. For instance, mixed tin/lead perovskite solar cells using a Br-2PACz HTL achieved a PCE of 19.51%, a notable increase compared to devices using 2PACz (18.44%) and conventional PEDOT:PSS (16.33%). rsc.orgrsc.org These improvements are attributed to better crystallinity, reduced pinhole density in the perovskite layer deposited atop the SAM, and enhanced charge extraction. rsc.org Furthermore, devices incorporating these SAMs demonstrate significantly enhanced shelf life and operational stability, retaining 80% of their initial efficiency after hundreds of hours under continuous illumination. rsc.org The application of these SAMs also allows for an enhanced open-circuit voltage (VOC) by minimizing interfacial recombination. acs.orgkit.edu
Table 1: Performance of Perovskite Solar Cells with Different Hole Transport Layers An interactive data table summarizing key performance metrics of perovskite solar cells (PSCs) fabricated with different hole transport layers (HTLs), including conventional PEDOT:PSS and various carbazole-based phosphonic acid self-assembled monolayers (SAMs).
| HTL Material | Perovskite Type | PCE (%) | VOC (V) | JSC (mA/cm²) | FF (%) | Source(s) |
|---|---|---|---|---|---|---|
| PEDOT:PSS | Cs0.25FA0.75Sn0.5Pb0.5I3 | 16.33 | - | - | - | rsc.orgrsc.org |
| 2PACz | Cs0.25FA0.75Sn0.5Pb0.5I3 | 18.44 | - | - | - | rsc.orgrsc.org |
| Br-2PACz | Cs0.25FA0.75Sn0.5Pb0.5I3 | 19.51 | - | - | - | rsc.orgrsc.org |
| 2PACz | "Triple cation" Cs-MAFA | 19.7 | 1.16 | - | - | acs.org |
| MeO-2PACz | Tin-based | 6.5 | - | - | - | |
| Oligomeric PA | Organic | 19.63 | - | - | - | bohrium.com |
Sensing Applications in Chemical and Gas Detection
The inherent photophysical properties of the carbazole moiety make its derivatives promising candidates for sensing applications. researchgate.net Carbazole-based compounds are known to exhibit changes in their fluorescence or electrical properties upon interaction with specific analytes, forming the basis for highly sensitive chemical and gas sensors. ktu.eduresearchgate.net
For instance, conducting polymers incorporating carbazole units have been successfully employed in flexible gas sensors for the detection of nitric oxide (NO). researchgate.net These sensors demonstrate high selectivity and a strong response even at low concentrations (5 ppm), with excellent long-term environmental stability. researchgate.net The sensing mechanism often involves the modulation of the charge transport properties of the p-type carbazole material upon exposure to the target gas. researchgate.net
Furthermore, functionalized carbazole derivatives have been designed as fluorescent probes for the detection of specific ions. By incorporating reactive sites, such as siloxy groups, these probes can selectively interact with anions like fluoride (B91410) (F-), leading to a distinct fluorescence enhancement that allows for sensitive and selective detection. scnu.edu.cn Similarly, carbazole-based receptors with hydrogen-bonding sites have been developed for the colorimetric sensing of various anions. nih.govchemrxiv.org The combination of the carbazole fluorophore with the phosphonic acid's ability to anchor to sensor substrates provides a robust platform for developing next-generation sensing devices.
Other Material Science Applications
The carbazole phosphonic acid structure serves as a versatile and powerful building block, or synthon, for the creation of more complex functional materials. mdpi.comresearchgate.net The carbazole core offers a rigid, electron-rich platform with several reactive positions that can be functionalized to tune its electronic and physical properties. mdpi.comresearchgate.net Standard organic chemistry reactions can be used to add various electron-accepting or electron-donating groups, leading to a wide array of derivatives for different applications. mdpi.com
The synthesis of N-carbazolylmethylphosphonic acid and its derivatives allows for the construction of larger molecules with tailored functionalities. researchgate.netsemanticscholar.org For example, using 9-(prop-2-yn-1-yl)-9H-carbazole as a building block, complex biheterocyclic phosphonates containing both carbazole and triazole moieties have been synthesized through "click chemistry". semanticscholar.org This modular approach enables the integration of the desirable properties of carbazole with those of other functional groups, leading to novel materials for applications in optoelectronics and beyond. ktu.edursc.org
Both the carbazole nitrogen and the phosphonic acid group are capable of coordinating with metal ions, making these molecules excellent ligands for forming metal-organic complexes and coordination polymers. rsc.org The phosphonic acid group, with its three oxygen atoms, can bind to metal centers in various modes (monodentate, bidentate, or tridentate), acting as a strong chelating agent. ktu.edu
Research has demonstrated the synthesis of N-carbazolylmethylphosphonic acid and its coordination with several divalent metals, including zinc(II), copper(II), calcium(II), and manganese(II). rsc.org The structure of a manganese derivative was elucidated by single-crystal X-ray diffraction, revealing a complex in which carbazole units are arranged in stacked formations. rsc.org In another example, a V-shaped 3,6-diphosphono-9H-carbazole linker was used to create porous metal phosphonates with copper and zinc, highlighting the potential to build complex, functional metal-organic frameworks. acs.org The ability to form such complexes opens up applications in catalysis, gas storage, and molecular magnetism.
Supramolecular assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Carbazole phosphonic acids are exemplary molecules for designing such assemblies. The primary example is the formation of self-assembled monolayers (SAMs) on metal oxide surfaces, as discussed in the context of electronic devices. ktu.edunih.gov
In this process, the strong, directional binding of the phosphonic acid "head" to the substrate drives the initial assembly. Subsequently, weaker intermolecular forces, such as van der Waals interactions and π-π stacking between the carbazole "tail" groups, guide the molecules into a densely packed, ordered nanostructure. ktu.edumdpi.com The specific arrangement and packing density can be influenced by altering the molecular design, for instance, by changing the shape from a "T-shape" to a more linear "rod-shape," which is expected to lead to denser packing and improved performance. ktu.edu The formation of emissive aggregates and stacked carbazole units observed in metal complexes is another manifestation of this self-assembly behavior, driven by coordination bonds and intermolecular forces. rsc.org
Phosphonic acids are well-established as effective corrosion inhibitors for metals like carbon steel, particularly in aqueous environments. nih.govworldwidejournals.comasianpubs.org Their efficacy stems from their ability to adsorb onto the metal surface and form a durable, protective film. mdpi.comnih.gov This film, often composed of a complex of metal ions and the phosphonate (B1237965), acts as a barrier that insulates the metal from the corrosive medium. worldwidejournals.comasianpubs.org
The inhibition mechanism involves the phosphonic acid group binding strongly to the metal oxide layer on the steel surface. nih.gov The organic part of the molecule then forms a hydrophobic, self-assembled layer that repels water and corrosive species. mdpi.com While specific studies on (9H-carbazol-9-ylmethyl)phosphonic acid for this purpose are emerging, the known properties of both heterocyclic compounds and phosphonic acids in corrosion protection suggest its strong potential. semanticscholar.org The presence of heteroatoms (N, P, O) and the planar carbazole ring can enhance the adsorption process on the metal surface, leading to the formation of a stable protective layer that can function as a mixed-type inhibitor, retarding both anodic and cathodic corrosion reactions. nih.govdntb.gov.ua
Spectroscopic and Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of a compound in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Spectroscopy
Proton NMR would be utilized to identify all hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons on the carbazole (B46965) ring, the methylene (B1212753) (-CH₂-) bridge, and the acidic protons of the phosphonic acid group (-P(O)(OH)₂). Key expected features would include the chemical shifts (δ) in parts per million (ppm), the integration of signals (proportional to the number of protons), and the splitting patterns (multiplicity) caused by spin-spin coupling with neighboring protons and the phosphorus atom.
Carbon (¹³C) NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in Phosphonic acid, (9H-carbazol-9-ylmethyl)- would produce a distinct signal. The aromatic carbons of the carbazole moiety would resonate in the downfield region (typically 110-140 ppm), while the methylene linker carbon would appear further upfield. Coupling between the phosphorus atom and the methylene carbon (¹JC-P) would be a key diagnostic feature, appearing as a doublet.
Phosphorus (³¹P) NMR Spectroscopy
As a phosphorus-containing compound, ³¹P NMR is an essential tool. This technique is highly sensitive to the chemical environment of the phosphorus nucleus. For Phosphonic acid, (9H-carbazol-9-ylmethyl)-, a single signal would be expected, and its chemical shift would confirm the presence of the phosphonic acid group. Proton-coupled ³¹P spectra would show splitting due to coupling with the adjacent methylene protons, providing further structural confirmation.
Two-Dimensional NMR Techniques (e.g., HMBC)
To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, in particular, would be crucial. It reveals long-range correlations (typically over two or three bonds) between protons and carbons. For this molecule, HMBC would show correlations between the methylene protons and the carbons of the carbazole ring, as well as the phosphorus atom, thereby confirming the N-CH₂-P linkage.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule. The resulting spectrum displays absorption bands corresponding to specific vibrational modes of functional groups. For Phosphonic acid, (9H-carbazol-9-ylmethyl)-, characteristic bands would be expected for the P=O (phosphoryl) stretch, P-O-H and O-H stretches (which are often broad), C-N stretching of the carbazole nitrogen, and the aromatic C-H and C=C stretching and bending vibrations of the carbazole ring system. The presence and position of these bands would provide clear evidence for the key functional components of the molecule.
Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of synthesized compounds. For Phosphonic acid, (9H-carbazol-9-ylmethyl)-, which has a molecular formula of C₁₃H₁₂NO₃P, the theoretical molecular weight is 261.22 g/mol . Techniques such as Electrospray Ionization (ESI-MS) are typically used to ionize the molecule gently, allowing for the detection of the molecular ion peak.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂NO₃P |
| Average Molecular Weight | 261.22 g/mol |
| Monoisotopic Mass | 261.05548 Da |
| Expected [M+H]⁺ Ion | 262.06276 m/z |
Surface-Sensitive Spectroscopies for Interfacial Analysis
Carbazole-based phosphonic acids are frequently used to form self-assembled monolayers (SAMs) on metal oxide surfaces like indium tin oxide (ITO) to modify their interfacial properties for applications in optoelectronics. researchgate.netnih.gov Surface-sensitive spectroscopies are crucial for verifying the formation and quality of these monolayers.
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to confirm the presence and chemical state of elements on a surface. When Phosphonic acid, (9H-carbazol-9-ylmethyl)- is anchored to a substrate like ITO, XPS can verify the successful deposition of the molecular layer. rsc.org The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of emitted core-level electrons.
Key elemental signals expected from a SAM of this compound would include Carbon (C 1s), Nitrogen (N 1s), Oxygen (O 1s), and Phosphorus (P 2p). researchgate.netnih.gov The P 2p peak, typically observed around 134 eV, confirms the presence of the phosphonate (B1237965) headgroup on the surface. mdpi.com High-resolution scans of the O 1s and P 2p regions can elucidate the binding mechanism (e.g., monodentate, bidentate, or tridentate) of the phosphonic acid to the metal oxide surface by identifying components related to P-O-metal, P=O, and P-OH bonds. mdpi.comacs.org For instance, studies on similar phosphonic acid SAMs on Ti-6Al-4V have identified binding energy values for P=O and P-O groups, confirming the binding of the phosphonate to the oxide surface. mdpi.com
| Core Level | Typical Binding Energy (eV) | Information Provided |
|---|---|---|
| C 1s | ~285.0 | Presence of carbazole and alkyl chain |
| N 1s | ~400.0 | Presence of carbazole nitrogen |
| P 2p | ~134.0 | Presence of phosphonate anchor group mdpi.com |
| O 1s | ~531-533 | Binding state of phosphonate to surface oxide mdpi.com |
Ultraviolet Photoelectron Spectroscopy (UPS) is used to probe the valence electronic states and to determine the work function (WF) of a surface. The formation of a SAM with molecules like Phosphonic acid, (9H-carbazol-9-ylmethyl)- creates an interfacial dipole that modifies the substrate's work function. researchgate.net This tuning of the WF is critical for optimizing charge injection and extraction in electronic devices. researchgate.net
UPS measures the kinetic energy of photoelectrons emitted by ultraviolet radiation, allowing for the determination of the secondary electron cutoff, from which the work function is calculated. Studies on various carbazole-based phosphonic acids on ITO and ZnO have shown that these molecules can significantly alter the work function. researchgate.netnankai.edu.cnuni-potsdam.de The magnitude and direction of the WF shift depend on the molecular dipole moment. researchgate.netuni-potsdam.de For example, the deposition of related phosphonic acid SAMs on ITO has been shown to increase its work function, which is beneficial for hole-injection layers in organic solar cells. rsc.orgnankai.edu.cn
Other Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized organic compounds. For Phosphonic acid, (9H-carbazol-9-ylmethyl)-, a reverse-phase HPLC method would typically be employed. sielc.com In this setup, the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid. sielc.com
The purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal contributions from other impurity peaks. For related compounds, purities exceeding 97-98% are commonly reported and verified by this method. sikemia.com
Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is compared against the theoretically calculated percentages based on the compound's empirical formula to verify its composition. For Phosphonic acid, (9H-carbazol-9-ylmethyl)- (C₁₃H₁₂NO₃P), the theoretical composition is calculated from its molecular weight of 261.22 g/mol .
The synthesis of new carbazole derivatives is routinely validated by ensuring the experimentally found C, H, and N percentages are within ±0.4% of the calculated values. ktu.edumdpi.com This confirms that the correct product has been synthesized and is free from significant impurities that would alter the elemental ratios.
| Element | Symbol | Theoretical Mass % |
|---|---|---|
| Carbon | C | 59.78% |
| Hydrogen | H | 4.63% |
| Nitrogen | N | 5.36% |
Theoretical and Computational Investigations
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It provides detailed information about molecular orbitals and energy levels, which are essential for predicting the chemical and physical properties of compounds like carbazole-based phosphonic acids. nih.gov
Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine the charge injection and transport capabilities of a material in electronic devices. For carbazole-based phosphonic acids, these values can be tuned by modifying the molecular structure, for instance, by adding substituent groups to the carbazole (B46965) core. researchgate.netresearchgate.net
Calculations for a series of carbazole-based donor-acceptor molecules show that the HOMO-LUMO gap is significantly influenced by the nature of the acceptor and the connecting π-bridge. nankai.edu.cn The HOMO levels are primarily localized on the electron-donating carbazole moiety, while the LUMO levels are delocalized through the acceptor parts. nankai.edu.cn Arylation at the 9-position of the carbazole can shift the HOMO level to a lower energy. nankai.edu.cn
For instance, different substituents on [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid (2PACz) derivatives lead to significant changes in their HOMO levels. The HOMO energies for Br-2PACz and MeO-2PACz were measured at -6.01 eV and -5.30 eV, respectively. researchgate.net These modifications are crucial for achieving aligned energy levels at the interface with other materials in a device, such as perovskites. researchgate.netresearchgate.net Similarly, a novel biphosphonic acid molecule, 3-BPIC-F, was designed to have a deep HOMO energy level to facilitate efficient hole extraction in organic solar cells. nankai.edu.cn
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |
|---|---|---|---|---|---|
| Br-2PACz | -6.01 | N/A | N/A | Experimental | researchgate.net |
| MeO-2PACz | -5.30 | N/A | N/A | Experimental | researchgate.net |
| Carbazole Donor-Acceptor 1 | N/A | N/A | 3.42 | DFT (B3LYP/6-31G(d)) | nankai.edu.cn |
| Carbazole Donor-Acceptor 2 | N/A | N/A | 2.50 | DFT (B3LYP/6-31G(d)) | nankai.edu.cn |
| Carbazole Donor-Acceptor 3 | N/A | N/A | 2.79 | DFT (B3LYP/6-31G(d)) | nankai.edu.cn |
| Carbazole Donor-Acceptor 4 | N/A | N/A | 2.51 | DFT (B3LYP/6-31G(d)) | nankai.edu.cn |
Analysis of Molecular Orbitals and Charge Distribution
DFT calculations reveal that the HOMO of carbazole-based molecules is typically distributed over the π-conjugated system of the carbazole core. nankai.edu.cn The LUMO, conversely, tends to be delocalized across acceptor moieties and π-bridges when present. nankai.edu.cn This separation of molecular orbitals is fundamental to their function in optoelectronics as donor-acceptor systems.
Molecular Interactions and Dipole Moment Analysis
Computational Studies on Interfacial Dipoles and Work Function Modulation
Self-assembled monolayers of polar molecules like carbazole phosphonic acids are widely used to modify the work function (WF) of conductive substrates such as indium tin oxide (ITO) and zinc oxide (ZnO). researchgate.nethu-berlin.de The change in WF is primarily caused by the formation of an electric dipole layer at the interface. hu-berlin.de
The magnitude and direction of the WF shift depend on the collective dipole moment of the molecules in the SAM. researchgate.netnankai.edu.cn Computational studies have shown that molecules with larger dipole moments generally induce a greater change in the substrate's WF. researchgate.net For example, modifying a carbazole-based phosphonic acid by adding a naphthyl group (CbzNaph) resulted in a larger dipole moment compared to the pristine molecule, which was favorable for modulating the substrate's WF. researchgate.net Conversely, adding a methoxy (B1213986) substituent to the carbazole moiety was found to decrease the dipole moment, leading to a smaller WF shift. researchgate.net A series of biphosphonic acid molecules were developed with tunable dipole moments, demonstrating that a larger molecular dipole leads to a higher WF for the modified ITO substrate, facilitating more efficient hole extraction in organic solar cells. nankai.edu.cn
| Molecule/System | Key Finding | Effect on Work Function | Reference |
|---|---|---|---|
| CbzNaph vs. 4PACz | CbzNaph has a larger dipole moment. | Favorable for WF modulation. | researchgate.net |
| MeO-2PACz vs. 2PACz | Methoxy group decreases the dipole moment. | Smaller WF shift compared to the unsubstituted molecule. | researchgate.net |
| Fluorinated Benzyl Phosphonic Acids on ITO | A range of functionalities covers a wide range of dipole moments. | Tuned the WF of ITO over 1.2 eV. | hu-berlin.de |
| Phosphonic Acids on ZnO | SAMs with a wide range of dipole moments were used. | Altered the ZnO WF by more than 1.5 eV. | hu-berlin.de |
| 3-BPIC-F vs. 3-BPIC | Incorporation of fluorine atoms enlarges the dipole moment. | Enlarged the WF of the ITO substrate. | nankai.edu.cn |
Non-covalent Interactions in Self-Assembled Systems
Non-covalent interactions are the driving forces behind the formation of ordered supramolecular structures in self-assembled systems. nih.govrsc.orgnih.gov For carbazole-based phosphonic acids, interactions such as π-π stacking between the aromatic carbazole units and van der Waals forces play a pivotal role in the organization and stability of the resulting monolayer. researchgate.netresearchgate.net
The enhancement of π-π interactions, for instance by extending the helical π-system of the carbazole group, can induce the formation of a more ordered and compact SAM. researchgate.net These weak forces, including hydrogen bonds and hydrophobic interactions, are dynamic and reversible, allowing for the formation of well-defined nanostructures. nih.govnih.gov Understanding and controlling these subtle interactions are key to developing functional materials with predictable and tunable properties. nih.govrsc.org In the context of perovskite solar cells, hydrogen bonding between the phosphonic acid functional groups and interfacial iodine atoms can influence the crystal growth and structure of the perovskite layer. researchgate.netarxiv.org
Simulation of Surface Adsorption and SAM Formation
The formation of a self-assembled monolayer begins with the adsorption of molecules onto a substrate from a solution. nih.gov For phosphonic acids, the phosphonate (B1237965) head group serves as a robust anchor that can bind to a wide variety of metal oxide surfaces, including ITO, ZnO, TiO₂, and SiO₂. hu-berlin.denih.govsci-hub.se
Molecular dynamics simulations and other computational methods can model the adsorption process and the subsequent organization of molecules into a densely packed monolayer. researchgate.net These simulations help to understand factors that influence the quality of the SAM, such as molecular aggregation in solution, which can lead to uneven surface coverage. bohrium.comresearchgate.net For example, simulations can explore how additives might mitigate the aggregation of carbazole phosphonic acids and promote the formation of higher-quality films. researchgate.net
The molecular design of the phosphonic acid itself is critical. Researchers have explored alternative molecular shapes, such as a "rod-type" structure where the carbazole chromophore is in line with the linker and anchoring group, in contrast to the more common "T-shape". ktu.edu It is hypothesized that such a design could lead to denser packing and fewer voids within the monolayer, potentially enhancing device efficiency and stability. ktu.edu The binding strength of the phosphonic acid group to the substrate is also a crucial factor for the stability of the device. researchgate.net
Modeling Binding Sites and Anchoring Modes on Substrate Surfaces
Computational modeling, particularly Density Functional Theory (DFT), has been instrumental in elucidating the interaction between phosphonic acid-functionalized molecules and various substrate surfaces, which are crucial for their application in electronic devices. For carbazole-based phosphonic acids, the primary substrate of interest is typically a transparent conductive oxide, such as indium tin oxide (ITO).
Studies on 2PACz have shown that the phosphonic acid group serves as a robust anchor to the metal oxide surface. nih.gov The binding is facilitated by the covalent bonding between the phosphonate (PO₃) moieties and the metal atoms (In/Sn) on the ITO surface. rsc.org Computational models point to several possible binding geometries. rsc.org These can include monodentate, bidentate, and tridentate coordination, where one, two, or all three oxygen atoms of the deprotonated phosphonic acid group bind to the surface. researchgate.netuba.ar
The specific binding mode is influenced by factors such as the surface coverage density and the presence of hydroxyl groups on the ITO surface. rsc.org DFT calculations suggest that at lower coverages, more stable, multidentate binding modes (bidentate or tridentate) are favored. At higher coverages, a mix of monodentate and bidentate modes may be present to accommodate the steric hindrance between adjacent molecules. uba.ar Hydrogen bonding between the P-OH groups and surface hydroxyls can also play a role in the initial adsorption and stabilization of the monolayer. rsc.org
For Phosphonic acid, (9H-carbazol-9-ylmethyl)-, a similar set of binding interactions is expected. The primary difference, a methylene (B1212753) linker instead of an ethylene (B1197577) linker, is not anticipated to fundamentally alter the anchoring chemistry of the phosphonic acid group itself. However, it may influence the packing density and orientation of the adsorbed molecules, which in turn could affect the preferred binding modes.
| System | Bare ITO Work Function (eV) | Functionalized ITO Work Function (eV) | Work Function Shift (eV) | Computational Method |
|---|---|---|---|---|
| ITO-2PACz | -4.70 | -5.45 | -0.75 | DFT |
Conformational Analysis of Adsorbed Molecules
The conformation of the adsorbed molecules, including their orientation and tilt angle with respect to the substrate surface, is critical in determining the properties of the resulting self-assembled monolayer (SAM). For carbazole-based phosphonic acids, the orientation of the carbazole unit influences the interfacial electronic properties, such as the work function modification of the electrode. nih.gov
Computational studies on porphyrin molecules with phosphonic acid anchoring groups have shown that the number of anchoring points can significantly affect the tilt angle of the molecule relative to the surface. uba.ar Molecules with a single phosphonic acid group were found to have a larger average tilt angle compared to those with multiple anchoring groups. uba.ar By analogy, for Phosphonic acid, (9H-carbazol-9-ylmethyl)-, which has a single anchoring group, a certain degree of tilt is expected.
The length of the alkyl linker between the carbazole moiety and the phosphonic acid group also plays a role. While direct computational comparisons between a methyl and an ethyl linker for this specific system are scarce, studies on other SAMs suggest that shorter linkers can lead to more upright orientations, though this is also heavily dependent on intermolecular interactions and packing density. The shorter methylene linker in Phosphonic acid, (9H-carbazol-9-ylmethyl)- compared to the ethylene linker in 2PACz could potentially lead to a different molecular arrangement on the surface.
Structure-Property Relationships through Computational Modeling
Computational modeling is a powerful tool for establishing quantitative structure-property relationships (QSPR), which can guide the design of new materials with tailored properties. nih.govnih.gov For carbazole-based phosphonic acids used as hole-transporting layers in optoelectronic devices, key properties include the highest occupied molecular orbital (HOMO) energy, the dipole moment of the molecule, and the resulting work function of the modified substrate. mdpi.comnih.gov
DFT calculations on a series of carbazole-based SAM molecules have shown a strong correlation between the molecular structure and the resulting electronic properties. mdpi.com For instance, the introduction of electron-withdrawing or electron-donating substituents on the carbazole core can systematically tune the HOMO level. researchgate.net Quantum chemical calculations have been used to determine the HOMO levels and dipole moments of various carbazole derivatives, providing explanations for experimentally observed trends in device performance. mdpi.com
| Molecule | HOMO Energy (eV) | Dipole Moment (Debye) | Computational Method |
|---|---|---|---|
| 2PACz Analogue | -5.66 | Data Not Available | DFT |
| Br-2PACz | Data Not Available | Data Not Available | DFT |
| MeO-2PACz | Data Not Available | Data Not Available | DFT |
Note: Specific calculated values for dipole moments and HOMO energies for each analogue were not consistently available across the reviewed literature, hence marked as "Data Not Available". The HOMO energy provided is a representative value for this class of compounds.
Future Research Directions and Outlook
Development of Novel Synthetic Routes with Enhanced Sustainability and Scalability
Current synthetic methodologies for carbazole-based phosphonic acids often involve multi-step processes with harsh reaction conditions, such as high temperatures and the use of excess reagents like triethyl phosphite (B83602). researchgate.net While effective at a laboratory scale, these routes present challenges for large-scale production in terms of cost, energy consumption, and environmental impact.
Future research will likely focus on developing more sustainable and scalable synthetic strategies. This includes the exploration of:
Catalytic Methods: Investigating novel catalysts to facilitate the C-P bond formation under milder conditions, reducing energy input and waste.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer significant advantages in terms of scalability, safety, and process control, leading to higher yields and purity.
Green Solvents: Replacing conventional organic solvents with more environmentally benign alternatives.
Bio-based Precursors: Exploring pathways that utilize starting materials derived from renewable resources, aligning with the principles of green chemistry. rsc.org
The development of straightforward, modular synthetic routes will be crucial for producing a diverse library of derivatives for further research and commercial application. rsc.org
| Synthesis Strategy | Current Approach (Example) | Future Direction | Key Advantages of Future Approach |
| Reaction Type | Michaelis-Arbuzov reaction | Catalytic C-P cross-coupling | Milder conditions, higher atom economy |
| Process Scale | Batch synthesis | Continuous flow synthesis | Enhanced scalability, safety, and control |
| Starting Materials | Petroleum-based | Lignin or other bio-based platforms | Increased sustainability, reduced carbon footprint |
| Reaction Conditions | High temperature (e.g., 160 ºC) researchgate.net | Room temperature or low-temperature catalysis | Reduced energy consumption |
Advanced Interfacial Design for Next-Generation Optoelectronic Devices
Phosphonic acid, (9H-carbazol-9-ylmethyl)- and its analogues, such as 2PACz, have demonstrated considerable success as self-assembled monolayer (SAM) hole-transporting materials (HTMs) in perovskite solar cells, organic solar cells, and organic light-emitting diodes (OLEDs). ktu.edu These molecules form a crucial interface between the conductive electrode (like indium tin oxide, ITO) and the active layer of the device, influencing charge extraction, energy level alignment, and long-term stability. ktu.edu
The next frontier in this area lies in the rational design of the molecular structure to precisely control and optimize these interfacial properties. Future research will likely involve:
Functional Group Incorporation: Synthesizing new derivatives by introducing various functional groups (e.g., halogens, methoxy (B1213986) groups) onto the carbazole (B46965) core. ktu.edu This allows for fine-tuning of the material's ionization potential and energy levels to better match adjacent layers in a device, thereby improving efficiency.
Linker Modification: Varying the length and nature of the alkyl chain connecting the carbazole unit and the phosphonic acid group. This can alter the distance of the chromophore from the electrode surface, impacting the work function and interfacial energetics. ktu.edu
Dipole Engineering: Designing molecules with specific dipole moments to precisely control the work function of electrodes, which is critical for optimizing charge injection and extraction in electronic devices.
These advanced designs will be instrumental in pushing the performance and stability of next-generation optoelectronic devices. ktu.edu
| Molecular Modification | Target Property | Desired Outcome in Optoelectronics |
| Carbazole Core Functionalization | Ionization Potential, Energy Levels | Improved energy level alignment, enhanced charge transfer |
| Alkyl Linker Variation | Work Function, Monolayer Thickness | Optimized interfacial energetics, reduced charge recombination |
| Dipole Moment Engineering | Electrode Work Function | Controlled charge injection/extraction barriers |
Exploration of New Application Domains beyond Current Optoelectronic Focus
While the primary focus has been on optoelectronics, the unique chemical properties of carbazole-based phosphonic acids suggest their utility in a broader range of applications. The carbazole moiety is electrochemically active and fluorescent, while the phosphonic acid group provides a robust anchor to various surfaces, including metal oxides.
Future investigations could unlock new application domains, such as:
Sensors: The functionalization of metal oxide surfaces with these SAMs could be used to develop highly sensitive and selective chemical sensors. For instance, their application in detecting gases like NO2 has already been explored, where UV activation enhances the sensor response. ktu.edu This could be expanded to detect other analytes, including biomolecules or heavy metal ions.
Corrosion Inhibition: The ability to form dense, well-ordered monolayers on metal surfaces could be leveraged for creating effective anti-corrosion coatings.
Catalysis: Anchoring catalytically active carbazole-based complexes onto solid supports via the phosphonic acid group could lead to the development of novel heterogeneous catalysts.
Exploring these new avenues will diversify the impact of this class of materials beyond their current scope.
Synergistic Integration of Computational and Experimental Approaches for Material Discovery and Optimization
The traditional process of materials discovery, relying on trial-and-error experimentation, is often slow and resource-intensive. The integration of computational modeling with experimental workflows offers a powerful paradigm to accelerate this process. nih.govscilit.com
For carbazole-based phosphonic acids, a synergistic approach would involve:
High-Throughput Computational Screening: Using quantum chemical methods like Density Functional Theory (DFT) to predict the electronic properties (e.g., HOMO/LUMO levels, ionization potential) of a large virtual library of candidate molecules. This allows for the pre-screening of thousands of potential structures to identify the most promising candidates for synthesis. nih.gov
Machine Learning Models: Developing machine learning algorithms trained on existing experimental and computational data to predict material properties and even suggest optimal synthetic routes. arxiv.org This can help in navigating the vast chemical space of possible derivatives more efficiently.
Automated Synthesis and Characterization: Combining computational predictions with automated robotic platforms for the synthesis and high-throughput characterization of the identified materials. This creates a closed-loop system where experimental results can rapidly feedback to refine and improve the computational models. nih.gov
This integrated workflow, where computation guides experimental efforts, promises to dramatically accelerate the discovery and optimization of new materials for a wide range of applications. nih.govarxiv.org
Q & A
Q. Critical Conditions :
- Anhydrous Environment : Moisture degrades phosphonic acid intermediates.
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
- Temperature Control : Reactions often require heating (80–120°C) in inert solvents like THF or DMF .
Basic: How can researchers characterize the purity and structural integrity of Phosphonic acid, (9H-carbazol-9-ylmethyl)-?
Methodological Answer:
Combine multiple analytical techniques:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm carbazole backbone integrity (e.g., aromatic protons at δ 7.2–8.5 ppm) and methylene bridge (δ 4.5–5.0 ppm for CH₂-PO₃H₂) .
- ³¹P NMR : Verify phosphonic acid group presence (δ 10–20 ppm) .
HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation .
X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between phosphonic acid groups) .
Advanced: How can researchers optimize reaction conditions to address low yields in the synthesis of carbazole-phosphonic acid hybrids?
Methodological Answer:
Low yields often stem from competing side reactions or poor solubility. Mitigation strategies include:
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance carbazole solubility.
Catalyst Optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for better coupling efficiency .
Additive Use : Additives like KI or CuI can stabilize intermediates and suppress halogen exchange .
In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and terminate before degradation.
Q. Key Contradictions :
- Regulatory vs. Natural Sources : While phosphonic acid is a Fosetyl-Al metabolite (requiring investigation per EU regulations ), notes it can persist in perennial plants for years, complicating fraud detection.
Advanced: What experimental designs are recommended to evaluate the electronic properties of carbazole-phosphonic acid derivatives in OLED applications?
Methodological Answer:
Focus on charge transport and emissive properties:
Cyclic Voltammetry (CV) : Determine HOMO/LUMO levels using ferrocene/ferrocenium reference (e.g., HOMO = -5.2 eV for carbazole derivatives) .
UV-Vis/PL Spectroscopy : Measure absorption/emission maxima (e.g., λ_em = 450 nm for blue-emitting OLEDs) and quantum yields.
Device Fabrication : Test in bilayer OLED structures (ITO/PEDOT:PSS/EML/TPBi/LiF/Al) to assess efficiency (e.g., luminance > 1000 cd/m² at 10 V) .
Q. Data Interpretation :
- Correlate phosphonic acid substituent position (para vs. meta) with electron injection barriers.
- Compare with non-phosphonated carbazoles to isolate phosphonic acid’s role in charge transport.
Advanced: How can researchers address stability challenges during storage of Phosphonic acid, (9H-carbazol-9-ylmethyl)-?
Methodological Answer:
Degradation often occurs via hydrolysis or oxidation:
Storage Conditions :
- Temperature : Store at -20°C under argon to prevent moisture absorption .
- Matrix : Lyophilize and store as a solid; avoid DMSO solutions >1 week.
Stability Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
